molecular formula C9H10N2O3 B8575349 2-(2-Ureidophenyl)acetic acid

2-(2-Ureidophenyl)acetic acid

Cat. No. B8575349
M. Wt: 194.19 g/mol
InChI Key: LWJLOHZFRVEQPM-UHFFFAOYSA-N
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Patent
US04556672

Procedure details

A slurry of 2.9 g (0.01 mole) of N-cyclohexylcarbonyl-2-oxindole-1-carboxamide in 50 ml of 1N potassium hydroxide solution was stirred at room temperature for ca. 30 minutes, during which time the solid went into solution. At this point, the reaction mixture was acidified with concentrated hydrochloric acid, with ice cooling, and then it was extracted with ethyl acetate. The extracts were washed with saturated sodium chloride solution, dried (Na2SO4) and evaporated in vacuo to give an oily solid. The oily solid was washed with diisopropyl ether and then it was recrystallized from ethanol to give 70 mg of the title compound, m.p. 174.5° C. (dec.).
Name
N-cyclohexylcarbonyl-2-oxindole-1-carboxamide
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C([NH:9][C:10]([N:12]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH2:14][C:13]2=[O:21])=[O:11])=O)CCCCC1.Cl.[OH-:23].[K+]>>[NH:12]([C:20]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:14][C:13]([OH:21])=[O:23])[C:10]([NH2:9])=[O:11] |f:2.3|

Inputs

Step One
Name
N-cyclohexylcarbonyl-2-oxindole-1-carboxamide
Quantity
2.9 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)NC(=O)N1C(CC2=CC=CC=C12)=O
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
it was extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oily solid
WASH
Type
WASH
Details
The oily solid was washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
it was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
N(C(=O)N)C1=C(C=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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